This compound, with the molecular formula and a molecular weight of 157.17 g/mol, is recognized for its role as a building block in various chemical syntheses. It falls under the category of amino acids and carboxylic acids, specifically as a piperidine derivative that has garnered interest for its biological activity and utility in drug development .
The synthesis of (4S)-1-methyl-2-oxo-piperidine-4-carboxylic acid can be achieved through several methods, with one notable approach involving the reaction of 1-methylpiperidin-4-one with appropriate reagents. A common synthetic route includes the following steps:
For example, one method involves treating 1-methylpiperidin-4-one with phosgene in the presence of a base, followed by hydrolysis to yield the carboxylic acid form .
The molecular structure of (4S)-1-methyl-2-oxo-piperidine-4-carboxylic acid features a piperidine ring with a methyl group and a carboxylic acid functional group. The structural formula can be represented as follows:
The stereochemistry at the 4-position is crucial for its biological activity, which can be analyzed using techniques such as X-ray crystallography to determine precise bond angles and distances .
(4S)-1-methyl-2-oxo-piperidine-4-carboxylic acid participates in various chemical reactions typical of carboxylic acids and ketones. Notable reactions include:
These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts .
The mechanism of action for (4S)-1-methyl-2-oxo-piperidine-4-carboxylic acid primarily revolves around its interaction with biological targets, particularly enzymes and receptors involved in metabolic pathways. Its structure allows it to mimic natural substrates or intermediates:
Studies using molecular docking simulations have provided insights into its binding affinities and interactions at the molecular level, highlighting its potential therapeutic effects .
The physical properties of (4S)-1-methyl-2-oxo-piperidine-4-carboxylic acid include:
Chemical properties include:
(4S)-1-methyl-2-oxo-piperidine-4-carboxylic acid has diverse applications in scientific research and industry:
Its role in drug discovery continues to be explored, particularly in developing compounds with enhanced efficacy and reduced side effects .
(4S)-1-Methyl-2-oxo-piperidine-4-carboxylic acid represents a structurally distinct heterocyclic scaffold that integrates critical pharmacophoric elements within contemporary drug discovery. This chiral piperidinone carboxylic acid combines a conformationally constrained six-membered ring system bearing both a carboxylic acid functionality and an amide moiety (lactam), creating a multifunctional building block for rational drug design. Its emergence reflects the growing sophistication in leveraging stereodefined, three-dimensional frameworks to address complex biological targets, particularly in neurological and cardiovascular therapeutics where molecular recognition demands precise spatial orientation. The compound exemplifies the strategic transition from flat aromatic systems toward saturated heterocycles with defined stereochemistry, offering improved physicochemical profiles and reduced metabolic liabilities while maintaining target engagement specificity. Its significance is amplified by the synthetic challenges inherent in achieving high enantiomeric purity at the C4 position—a prerequisite for predictable biological activity—making it a subject of ongoing methodological innovation in asymmetric synthesis [4] [5].
Piperidine stands as one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved pharmaceuticals, forming the core structural element in approximately 20% of small-molecule drugs. This privileged status stems from several intrinsic properties: (1) The saturated ring provides conformational flexibility while maintaining a defined three-dimensional structure, facilitating optimal interactions with diverse biological targets; (2) The basic nitrogen enables salt formation for improved solubility and bioavailability; and (3) Substituents at various positions (particularly C2, C3, C4, and N1) allow extensive structural diversification to fine-tune potency, selectivity, and pharmacokinetic parameters. The integration of carbonyl functionality at C2, forming the 2-piperidinone (δ-lactam) scaffold as seen in (4S)-1-methyl-2-oxo-piperidine-4-carboxylic acid, introduces additional hydrogen-bonding capacity and modulates basicity—critical for enhancing target affinity and influencing blood-brain barrier penetration [6].
Table 1: Selected Therapeutic Agents Featuring Piperidine/2-Piperidinone Scaffolds
Drug Name | Therapeutic Class | Structural Features | Key Role of Piperidine Motif |
---|---|---|---|
Imidapril | ACE Inhibitor (Hypertension) | Piperazine-Piperidine fusion with carboxylic acid | Chelates zinc in ACE active site; stereochemistry critical |
Meperidine | Opioid Analgesic | 4-Phenylpiperidine ethyl ester | Mimics morphine's pharmacophore orientation |
Risperidone | Antipsychotic | Benzisoxazole-piperidine linkage | Dopamine D2 receptor antagonism via piperidine nitrogen |
Sitagliptin | DPP-4 Inhibitor (Diabetes) | Triazolopiperidine trifluorophenyl motif | Binds catalytic site of DPP-4 enzyme |
The carboxylic acid substituent at C4 in (4S)-1-methyl-2-oxo-piperidine-4-carboxylic acid further expands its utility as a bioisostere for endogenous α-amino acids or other acidic functionalities. This enables its incorporation into peptidomimetics targeting proteases or hormone receptors, exemplified by its role as a precursor/metabolite in the angiotensin-converting enzyme (ACE) inhibitor imidapril [2] [6]. Additionally, the 2-oxo group enhances metabolic stability compared to simple piperidine analogs by reducing susceptibility to cytochrome P450-mediated oxidation, while the N-methylation prevents undesired N-glucuronidation or oxidation pathways. These cumulative attributes render this scaffold a versatile template for addressing challenging targets in central nervous system disorders, oncology, and infectious diseases, where molecular recognition demands precise three-dimensional complementarity [4] [5].
The stereochemistry at C4 exerts profound influences on the molecular recognition, physicochemical properties, and biological activity profiles of chiral piperidinone derivatives. Crystallographic analysis of related (S)-configured heterocyclic amino acids reveals that the (4S) enantiomer adopts distinct conformational preferences that facilitate optimal target engagement. Specifically, X-ray diffraction studies on (S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid—a structurally analogous γ-lactam system—demonstrate that the (S)-configuration enables formation of helical supramolecular assemblies stabilized by three hydrogen bonds per molecule. These involve the carboxylic acid O–H donating to the lactam carbonyl (O–H···O = 2.51–2.53 Å, angles 165.2–167.3°) and the lactam N–H donating to the carboxylic carbonyl (N–H···O = 2.88 Å, angle 151.6°). Such precise hydrogen-bonding networks are conformationally inaccessible to the (R)-counterpart and mirror interactions critical for binding enzyme active sites or receptors [2].
Table 2: Conformational and Supramolecular Properties Influenced by C4 Stereochemistry
Property | (4S) Configuration | (4R) Configuration | Biological Consequence |
---|---|---|---|
Carboxylate Orientation | Pseudo-equatorial or pseudo-axial in alternating conformers | Not observed in bioactive assemblies | Enables multidentate binding to cationic/Zn²⁺ sites |
H-Bond Donor Capacity | Urea N–H aligned for optimal donation (151.6° angle) | Steric hindrance from C4 substituent | Critical for mimicking transition states in protease inhibition |
Crystal Packing | Helical chains (4 molecules/turn) in P2₁2₁2₁ space group | Disordered or less stable packing motifs | Reflects preferred binding conformations in aqueous milieu |
Pharmacokinetics | Recognized by stereospecific transporters | Potential for off-target metabolism | Influences tissue distribution and clearance pathways |
The bioactivity disparity is exemplified in ACE inhibitors where the (S)-configuration at positions analogous to C4 in (4S)-1-methyl-2-oxo-piperidine-4-carboxylic acid confers superior potency. Stereoelectronic effects position the carboxylic acid for bidentate coordination with the catalytic zinc ion, while the lactam carbonyl engages in hydrogen bonding with active-site residues such as His353, Gln281, or Tyr523. Molecular dynamics simulations indicate that inversion to the (4R) enantiomer disrupts these key interactions, resulting in 10- to 100-fold reductions in inhibitory potency. Furthermore, the (4S) configuration influences solution-phase conformation through intramolecular hydrogen bonding between the protonated carboxyl and the lactam carbonyl, creating a pseudo-bicyclic structure that preorganizes the molecule for target binding. This conformational restriction reduces the entropic penalty upon binding compared to the flexible (R)-enantiomer or achiral analogs, directly translating to enhanced binding affinity and selectivity [2].
Synthesizing (4S)-1-methyl-2-oxo-piperidine-4-carboxylic acid with high enantiomeric excess presents formidable challenges stemming from several factors: (1) The presence of multiple functional groups (carboxylic acid, lactam) creates competing reaction pathways and potential for epimerization at C4 under basic or high-temperature conditions; (2) The stereogenic center at C4 is adjacent to electron-withdrawing groups, complicating asymmetric induction via conventional enolate chemistry; and (3) Separation of enantiomers is hampered by similar physicochemical properties and limited chiral stationary phase selectivity for such polar compounds [4] [5].
Current synthetic approaches confront these limitations through innovative strategies. One method involves stereoselective alkylation of chiral auxiliaries, such as Oppolzer’s sultam or Evans’ oxazolidinone, attached to the carboxylic acid functionality. While this enables high diastereoselectivity (>98% de) via chelation-controlled enolization, the auxiliary introduction and removal steps significantly reduce overall yield—typically to 20–30% for multistep sequences starting from pipecolic acid derivatives. Alternatively, enzymatic resolution using lipases or esterases offers moderate enantioselectivity (E = 15–40) but requires hydrolyzable ester precursors and achieves maximum theoretical yields of only 50% [2] [4] [8].
Table 3: Key Challenges and Mitigation Strategies in Enantioselective Synthesis
Challenge | Consequence | Mitigation Strategy | Limitations |
---|---|---|---|
Epimerization at C4 | Racemization during purification/storage | Low-temperature crystallization from acetonitrile | Scalability constraints; product loss |
Low Asymmetric Induction | ee <80% in catalytic hydrogenation | Chiral Ru-BINAP catalysts on dehydro derivatives | Catalyst cost; sensitivity to functional groups |
Difficult Enantioseparation | Incomplete resolution via diastereomeric salts | Chiral SFC using polysaccharide-based columns (Chiralpak) | Low loading capacity; solvent compatibility issues |
Functional Group Compatibility | Lactam ring opening under acidic conditions | Phosgene-mediated cyclization at pH 7–8, 0–5°C | Toxicity concerns; requires careful pH control |
Recent advances focus on catalytic asymmetric hydrogenation of prochiral dehydro derivatives like 1-methyl-2-oxo-4,5-dehydropiperidine-4-carboxylic acid. Employing chiral ruthenium catalysts (e.g., DuPhos or BINAP ligands) achieves 90–95% ee but suffers from substrate-specific variability and catalyst deactivation by the carboxylic acid group. Phosgene-mediated cyclization of enantiopure β-methylamino alanine precursors—as demonstrated for the analogous imidazolidinone system—offers a practical solution: reaction of (S)-2-amino-3-(methylamino)propionic acid with COCl₂/NaHCO₃ followed by ion-exchange purification yields the desired (S)-configured heterocycle in 70% yield with >99% ee. However, this route demands stringent control over reaction temperature (0°C to room temperature), stoichiometry (3.5 equiv phosgene), and pH to prevent racemization, and employs highly toxic reagents requiring specialized handling [2] [8]. Purification remains problematic due to the compound’s high polarity; recrystallization from acetonitrile provides enantiopure material but with significant losses (30–40%), while chromatographic methods struggle to resolve trace enantiomeric impurities that can compromise pharmacological evaluation [4] [5]. These collective challenges underscore the need for continued innovation in asymmetric catalysis and separation technologies tailored to highly functionalized alicyclic building blocks.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 54705-14-5